molecular formula C16H17F2NO B6114693 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol

2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol

Numéro de catalogue B6114693
Poids moléculaire: 277.31 g/mol
Clé InChI: YFXIZBXBZORXBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol, also known as DF-MPHE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is a selective agonist for the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, reward, and addiction.

Mécanisme D'action

2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol exerts its effects by binding to and activating the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Activation of the μ-opioid receptor leads to the inhibition of neurotransmitter release, primarily through the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This results in a reduction in neuronal excitability and the modulation of pain, reward, and addiction-related behaviors.
Biochemical and Physiological Effects:
2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol produces a range of biochemical and physiological effects, primarily through its activation of the μ-opioid receptor. These effects include analgesia, sedation, respiratory depression, and the modulation of reward and addiction-related behaviors. 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol has been shown to be highly selective for the μ-opioid receptor, with minimal activity at other opioid receptors, such as the δ-opioid receptor and the κ-opioid receptor.

Avantages Et Limitations Des Expériences En Laboratoire

2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol has several advantages as a tool for studying the μ-opioid receptor and its role in pain modulation, reward, and addiction. This compound is highly selective for the μ-opioid receptor, which allows for the specific targeting of this receptor in experimental settings. 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol also produces robust and reproducible effects, which makes it a reliable tool for studying opioid receptor function.
However, there are also some limitations associated with the use of 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol in lab experiments. One limitation is that this compound has a relatively short half-life, which can make it difficult to maintain stable levels of drug exposure over extended periods of time. Another limitation is that 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol is a synthetic compound, which can make it more difficult to extrapolate findings to natural systems.

Orientations Futures

There are several potential future directions for research on 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol. One area of interest is the development of new analogs and derivatives of this compound that may have improved pharmacological properties, such as longer half-lives or increased selectivity for the μ-opioid receptor. Another area of interest is the investigation of the neural circuits and molecular mechanisms that underlie the effects of 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol on pain, reward, and addiction-related behaviors. Finally, the potential clinical applications of 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol as an analgesic or anti-addiction agent could also be explored in future research.

Méthodes De Synthèse

2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol can be synthesized using a multistep process that involves the reaction of 2,6-difluorobenzyl bromide with methylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting secondary amine with phenylacetaldehyde in the presence of sodium cyanoborohydride. The purity and yield of the product can be improved using various purification techniques, such as column chromatography and recrystallization.

Applications De Recherche Scientifique

2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, this compound has been explored as a potential analgesic agent due to its selective agonism for the μ-opioid receptor. 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of opioids and cocaine in animal models.
In neuroscience, 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol has been used as a tool to study the role of the μ-opioid receptor in pain modulation, reward, and addiction. This compound has been shown to produce analgesia in animal models of acute and chronic pain, and to reduce the reinforcing effects of drugs of abuse. 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol has also been used to investigate the neural circuits involved in pain and reward processing, and to elucidate the mechanisms underlying the development of drug addiction.

Propriétés

IUPAC Name

2-[(2,6-difluorophenyl)methyl-methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO/c1-19(10-13-14(17)8-5-9-15(13)18)11-16(20)12-6-3-2-4-7-12/h2-9,16,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXIZBXBZORXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC=C1F)F)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.